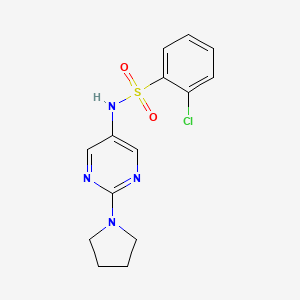

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a chlorobenzene sulfonamide group, and a chlorine atom

Properties

IUPAC Name |

2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c15-12-5-1-2-6-13(12)22(20,21)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10,18H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANSXBBABGIZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.

Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through a reaction of pyrrolidine with 2-chloropyrimidine.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a chlorobenzene sulfonamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidine derivatives .

Scientific Research Applications

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound can act as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used to study the biological activity of pyrimidine derivatives, including their effects on various cellular processes.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes and affect various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

2-chloropyrimidine: A simpler compound that can undergo similar substitution reactions.

Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.

Uniqueness

What sets 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide apart is its combination of a pyrimidine ring, a pyrrolidine group, and a chlorobenzene sulfonamide group. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .

Biological Activity

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a synthetic organic compound notable for its diverse biological activities, particularly in pharmacology. Its unique structure, characterized by the presence of a chloro group, a pyrrolidine ring, and a pyrimidine moiety, positions it as a potential candidate for therapeutic applications, including antimicrobial and anticancer activities.

The compound's chemical formula is with a molecular weight of 302.76 g/mol. The IUPAC name reflects its complex structure: 2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide. The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN4O |

| Molecular Weight | 302.76 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C15H15ClN4O/c16-13... |

| SMILES | C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Cl |

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolidine, including the target compound, exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |

| Other pyrrolidine derivatives | Varies | Various bacteria |

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. Preliminary research suggests that it acts as an enzyme inhibitor and receptor modulator, potentially affecting pathways involved in cell proliferation and survival .

Anticancer Activity

In vitro studies have demonstrated that certain piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For example, compounds derived from piperidine structures have shown enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Piperidine derivative A | FaDu hypopharyngeal | TBD |

| Piperidine derivative B | Various cancer lines | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.